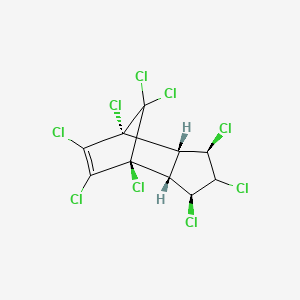

trans-Nonachlor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-Nonachlor: is an organochlorine compound with the molecular formula C10H5Cl9 and a molecular weight of 444.224 g/mol . It is a stereoisomer of chlordane, a pesticide that was widely used in agriculture and for termite control before being banned in many countries due to its environmental persistence and potential health risks . This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant .

准备方法

Synthetic Routes and Reaction Conditions: trans-Nonachlor is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst . The resulting product is then subjected to a Diels-Alder reaction with hexachlorocyclopentadiene to yield this compound . The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: trans-Nonachlor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxychlordane, a more toxic metabolite.

Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxychlordane.

Reduction: Less chlorinated derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Case Studies

- Case Study: Hepatic Effects in Rats

- Case Study: Lipid Accumulation in Hepatocytes

Environmental Persistence and Bioaccumulation

This compound is persistent in the environment, often detected in soil and biota long after its application. Its stability contributes to bioaccumulation in food chains, raising concerns about its effects on wildlife and humans. Studies have identified this compound residues in various environmental matrices, including sediments and aquatic organisms .

Data Table: Environmental Persistence of this compound

| Matrix | Detection Frequency | Concentration Range |

|---|---|---|

| Soil | High | 0.5 - 15 µg/kg |

| Sediment | Moderate | 1 - 10 µg/kg |

| Aquatic Organisms | Low | 0.01 - 1 µg/L |

Human Health Implications

This compound has been linked to several adverse health effects, including potential carcinogenicity and reproductive harm. The compound's ability to accumulate in human tissues raises concerns regarding long-term exposure risks. Epidemiological studies suggest associations between chlordane exposure (and its components) and various health outcomes, including cancer and endocrine disruption .

作用机制

trans-Nonachlor exerts its effects primarily through interaction with the central nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels, particularly those involved in the transmission of nerve impulses . This disruption leads to hyperexcitation of neurons, resulting in symptoms such as tremors, convulsions, and, in severe cases, death . This compound also affects the endocrine system by mimicking or blocking the action of natural hormones, leading to endocrine disruption .

相似化合物的比较

cis-Nonachlor: Another stereoisomer of chlordane with similar properties and uses.

Oxychlordane: A metabolite of chlordane and trans-Nonachlor, known for its higher toxicity.

Heptachlor: A related organochlorine pesticide with similar environmental persistence and health risks.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its environmental behavior and biological activity . Its stability and resistance to degradation make it a persistent pollutant, posing long-term risks to the environment and human health .

属性

Key on ui mechanism of action |

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. |

|---|---|

CAS 编号 |

39765-80-5 |

分子式 |

C10H5Cl9 |

分子量 |

444.2 g/mol |

IUPAC 名称 |

(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1 |

InChI 键 |

OCHOKXCPKDPNQU-JIRPQDPUSA-N |

SMILES |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

手性 SMILES |

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

溶解度 |

In water, 8.2X10-3 mg/L at 25 °C /Estimated/ |

同义词 |

(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; t-Nonachlor; trans-Nonachlor; |

蒸汽压力 |

0.000001 [mmHg] 1.00X10-6 mm Hg at 25 °C /Extrapolated/ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。